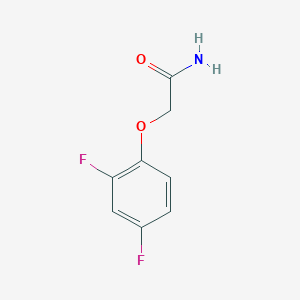

2-(2,4-Difluorophenoxy)acetamide

Description

Properties

CAS No. |

399-43-9 |

|---|---|

Molecular Formula |

C8H7F2NO2 |

Molecular Weight |

187.14 g/mol |

IUPAC Name |

2-(2,4-difluorophenoxy)acetamide |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) |

InChI Key |

ICSWDOWFZFZVFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)OCC(=O)N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCC(=O)N |

Other CAS No. |

399-43-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorinated Derivatives

- 2-(4-Fluorophenoxy)acetamide (C₈H₈FNO₂): Differs by a single fluorine substituent at position 4 on the phenoxy ring. Reduced metabolic stability compared to the 2,4-difluoro analog due to fewer electron-withdrawing groups. Used in antimicrobial studies but exhibits lower inhibitory potency against Pseudomonas aeruginosa enzymes compared to 2-(2,4-difluorophenoxy)acetamide derivatives .

- 2-(2,4-Dichlorophenoxy)acetamide (C₈H₇Cl₂NO₂): Replaces fluorine with chlorine at positions 2 and 3. Chlorine’s larger atomic radius increases steric hindrance, reducing binding affinity to enzyme active sites (e.g., auxin receptors). Higher lipophilicity improves membrane permeability but may increase toxicity risks .

Hybrid Structures with Heterocycles

- Exhibits enhanced binding to bacterial enzymes (e.g., Pseudomonas efflux pump targets) due to planar heterocyclic geometry. 99% yield in synthesis via acetylation of a pyridinamine precursor .

- 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533, C₁₄H₁₂Cl₂N₂O₂): Combines chlorophenoxy and pyridine moieties. Demonstrated herbicidal activity comparable to 2,4-D (2,4-dichlorophenoxyacetic acid) but with lower environmental persistence .

Pharmacological Activity

Antimicrobial and Enzyme Inhibition

Key Observations :

Physicochemical Properties

| Property | This compound | 2-(2,4-Dichlorophenoxy)acetamide | 2-(4-Fluorophenoxy)acetamide |

|---|---|---|---|

| LogP | 1.8 | 2.5 | 1.2 |

| Water Solubility (mg/mL) | 4.3 | 1.2 | 8.9 |

| pKa | 9.1 (amide) | 8.7 (amide) | 9.5 (amide) |

Trends :

- Increased halogenation (F → Cl) elevates lipophilicity (LogP) but reduces solubility.

- Fluorine’s electronegativity stabilizes the amide bond, raising pKa slightly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-Difluorophenoxy)acetamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution between 2,4-difluorophenol and chloroacetamide derivatives under basic conditions. For example, coupling 2,4-difluorophenol with 2-chloroacetamide using K₂CO₃ in acetonitrile yields the target compound . Optimization includes adjusting pH (ideally 4–6), reaction time (24 hours for completion), and purification via reduced-pressure distillation or recrystallization . Monitoring via TLC ensures reaction progress, and post-synthesis characterization (e.g., NMR, FTIR) confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

- Answer :

- ¹H-NMR : Critical for confirming aromatic proton environments (e.g., δ 6.97–6.69 ppm for difluorophenoxy protons) and acetamide backbone (e.g., δ 1.59 ppm for methyl groups) .

- FTIR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-F stretches at 1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at 336.1 m/z for derivatives) .

- TLC : Monitors reaction progress and purity (Rf values under specific solvent systems, e.g., 4:1 hexane:EtOAc) .

Q. What are the primary research applications of this compound in proteomics and medicinal chemistry?

- Answer : The compound serves as a biochemical tool in proteomics for studying protein interactions, particularly due to its ability to act as a scaffold for enzyme inhibitors (e.g., Pseudomonas inhibitors) . In medicinal chemistry, it is a precursor for synthesizing analogs with enhanced bioactivity, such as anti-inflammatory or antimicrobial agents .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or purity when preparing derivatives of this compound?

- Answer : Contradictions often arise from variations in reaction conditions (e.g., pH, solvent polarity, or reagent ratios). To resolve these:

- Systematic DOE (Design of Experiments) : Test variables like pH (3–6), temperature (RT vs. reflux), and stoichiometry .

- Purification Refinement : Use column chromatography or recrystallization with optimized solvent systems (e.g., benzene extraction post-distillation) .

- Analytical Cross-Validation : Compare NMR and MS data across studies to identify impurities or byproducts .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound analogs in enzyme inhibition studies?

- Answer :

- Functional Group Modulation : Introduce substituents (e.g., methylenedioxybenzyl groups) to assess steric/electronic effects on binding affinity .

- Docking Studies : Use tools like AutoDock to predict interactions with target enzymes (e.g., Pseudomonas enzymes) .

- Bioassay Correlation : Compare IC₅₀ values of analogs (e.g., N-[3,4-(methylenedioxy)benzyl] derivatives) with structural features to identify key pharmacophores .

Q. What experimental design considerations are critical when evaluating the stability of this compound under varying pH and temperature conditions?

- Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC over 24–72 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (58–62°C) and identify decomposition thresholds .

- Hydrolytic Resistance : Test aqueous solubility and hydrolysis rates under accelerated conditions (e.g., 40°C, 75% humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.